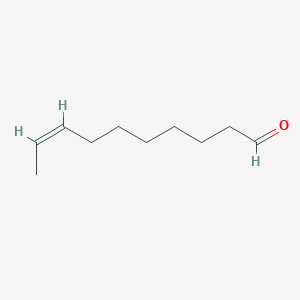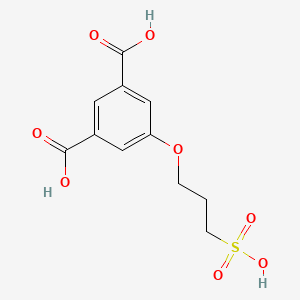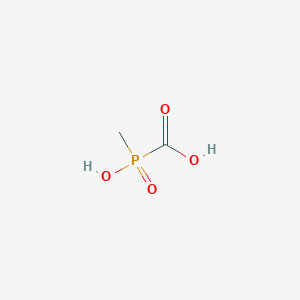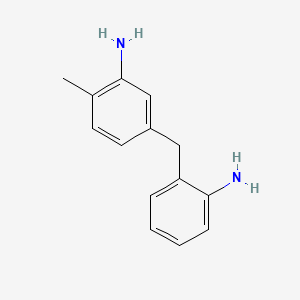
5-((2-Aminophenyl)methyl)-o-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-819-6 is known as 5-[(2-aminophenyl)methyl]-o-toluidine. This compound is a derivative of aniline, featuring both an amino group and a methyl group attached to a benzene ring. Its molecular formula is C14H16N2, and it has a molecular weight of 212.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-[(2-aminophenyl)methyl]-o-toluidine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and iodine .
Industrial Production Methods
Industrial production of 5-[(2-aminophenyl)methyl]-o-toluidine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-aminophenyl)methyl]-o-toluidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitro or hydroxyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting nitro groups to amino groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for oxidation, and hydrogen gas for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
Major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Applications De Recherche Scientifique
5-[(2-aminophenyl)methyl]-o-toluidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-[(2-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 5-[(2-aminophenyl)methyl]-o-toluidine include:
2-Aminobenzophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-Thio-containing Pyrimidines: These compounds exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
What sets 5-[(2-aminophenyl)methyl]-o-toluidine apart from similar compounds is its specific structural configuration, which allows for unique reactivity and application potential. Its combination of amino and methyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and industrial processes.
Propriétés
Numéro CAS |
85391-63-5 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
5-[(2-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h2-7,9H,8,15-16H2,1H3 |
Clé InChI |
JNBOIADEIRQOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=CC=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



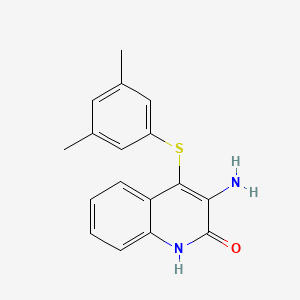
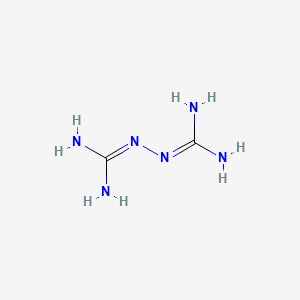
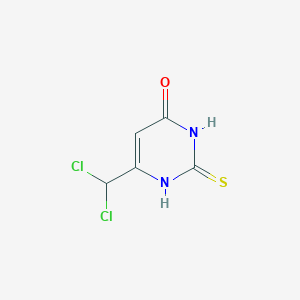
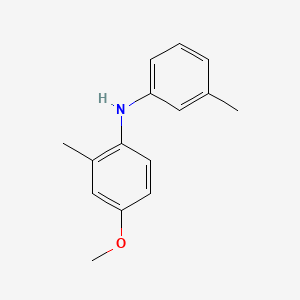

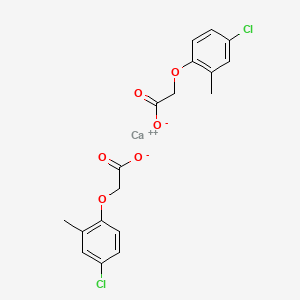

![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

